Cas no 3459-99-2 (3-Nitro-benzamidine)
3-Nitro-benzamidine Chemical and Physical Properties
Names and Identifiers
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- 3-Nitrobenzimidamide
- 3-NITRO-BENZENECARBOXIMIDAMIDE
- Benzenecarboximidamide,3-nitro-
- 3-nitrobenzenecarboximidamide
- AKOS005445122
- Benzenecarboximidamide, 3-nitro-
- 3-Nitrobenzamidine
- SCHEMBL2762350
- BS-27973
- 3-Nitrobenzenecarboximidamide #
- AMY31188
- NS00053782
- F1905-7012
- 3459-99-2
- 3-nitro-benzamidin
- CHEMBL3306560
- MFCD03426310
- m-Nitrobenzamidine
- DTXSID80188153
- 3-nitrobenzene-1-carboximidamide
- EN300-42696
- DTXCID10110644
- STK367892
- 3-Nitro-benzamidine
-
- MDL: MFCD03426310
- Inchi: 1S/C7H7N3O2/c8-7(9)5-2-1-3-6(4-5)10(11)12/h1-4H,(H3,8,9)
- InChI Key: BAAYGBNLZPDGJS-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=CC=CC(C(=N)N)=C1)=O
Computed Properties
- Exact Mass: 165.05400
- Monoisotopic Mass: 165.054
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 95.7A^2
Experimental Properties
- Density: 1.42
- Boiling Point: 301.7°Cat760mmHg
- Flash Point: 136.3°C
- PSA: 95.69000
- LogP: 2.20210
3-Nitro-benzamidine Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
3-Nitro-benzamidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 209389-1g |
3-Nitrobenzimidamide |
3459-99-2 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 209389-5g |
3-Nitrobenzimidamide |
3459-99-2 | 95% | 5g |
£225.00 | 2022-03-01 | |
| TRC | N233215-250mg |
3-Nitro-benzamidine |
3459-99-2 | 250mg |
$ 125.00 | 2022-06-03 | ||
| TRC | N233215-500mg |
3-Nitro-benzamidine |
3459-99-2 | 500mg |
$ 210.00 | 2022-06-03 | ||
| TRC | N233215-1000mg |
3-Nitro-benzamidine |
3459-99-2 | 1g |
$ 330.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D505440-1g |
3-NitrobenziMidaMide |
3459-99-2 | 97% | 1g |
$215 | 2023-09-03 | |
| eNovation Chemicals LLC | D505440-5g |
3-NitrobenziMidaMide |
3459-99-2 | 97% | 5g |
$429 | 2024-05-24 | |
| abcr | AB272546-1 g |
3-Nitrobenzimidamide; 97% |
3459-99-2 | 1g |
€144.00 | 2023-04-26 | ||
| abcr | AB272546-5 g |
3-Nitrobenzimidamide; 97% |
3459-99-2 | 5g |
€348.00 | 2023-04-26 | ||
| Alichem | A019143585-5g |
3-Nitrobenzimidamide |
3459-99-2 | 95% | 5g |
$400.00 | 2023-09-02 |
3-Nitro-benzamidine Suppliers
3-Nitro-benzamidine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 3-Nitro-benzamidine
Introduction to 3-Nitro-benzamidine (CAS No. 3459-99-2)
3-Nitro-benzamidine, with the chemical formula C₇H₆N₂O₂ and CAS number 3459-99-2, is a significant intermediate in organic synthesis and pharmaceutical research. This compound belongs to the benzamidine family, characterized by its nitro and amidine functional groups, which contribute to its unique reactivity and potential applications. The nitro group introduces electrophilic properties, while the amidine moiety provides nucleophilic characteristics, making it a versatile building block in medicinal chemistry.
The synthesis of 3-Nitro-benzamidine typically involves the nitration of benzoylamine or the condensation of nitrobenzaldehyde with urea or thiourea derivatives. The precise synthetic route can vary depending on the desired purity and scale of production. Advanced techniques such as catalytic hydrogenation or enzymatic methods may be employed to optimize yield and minimize byproducts, ensuring high-quality material for further applications.
In recent years, 3-Nitro-benzamidine has garnered attention in the field of drug discovery due to its structural similarity to known bioactive molecules. Its nitro group can be further functionalized through reduction or coupling reactions, while the amidine moiety serves as a hinge region for designing peptidomimetics and protease inhibitors. These modifications have opened new avenues for developing novel therapeutic agents targeting various diseases.
One of the most promising applications of 3-Nitro-benzamidine is in the development of anti-inflammatory and immunomodulatory drugs. Researchers have identified that derivatives of this compound exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Preclinical studies have demonstrated that 3-Nitro-benzamidine-based molecules can modulate cytokine production and reduce pro-inflammatory mediator release, suggesting their potential in treating chronic inflammatory disorders.
Furthermore, the role of 3-Nitro-benzamidine in anticancer research is increasingly being explored. The nitro group can be converted into an azido or hydroxylamine derivative, which can then participate in bioconjugation reactions to create targeted drug delivery systems. These systems leverage the ability of 3-Nitro-benzamidine to bind with specific biomolecules, enhancing drug accumulation at tumor sites while minimizing systemic toxicity. Such advancements align with the broader goal of precision medicine, where therapies are tailored to individual patient profiles.
The pharmacokinetic properties of 3-Nitro-benzamidine are also subjects of active investigation. Studies have shown that modifications to its structure can influence its absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, incorporating polar functional groups can improve oral bioavailability, while lipophilic substitutions may enhance tissue penetration. Understanding these relationships is crucial for optimizing drug candidates and ensuring their clinical efficacy.
Recent breakthroughs in computational chemistry have further accelerated the design and optimization of 3-Nitro-benzamidine derivatives. Molecular modeling techniques allow researchers to predict binding affinities and interactions with biological targets with high accuracy. This approach has enabled the rapid screening of large libraries of compounds, identifying promising candidates for experimental validation. Such interdisciplinary efforts are essential for translating laboratory discoveries into viable therapeutic options.
The environmental impact of synthesizing and handling 3-Nitro-benzamidine is another consideration that merits attention. Green chemistry principles emphasize the development of sustainable processes that minimize waste and hazardous byproducts. Innovations such as flow chemistry and biocatalysis offer promising alternatives to traditional batch processing methods. By adopting these practices, the pharmaceutical industry can reduce its ecological footprint while maintaining high standards of product quality.
In conclusion, 3-Nitro-benzamidine (CAS No. 3459-99-2) represents a valuable scaffold in modern medicinal chemistry. Its unique structural features enable diverse modifications, making it instrumental in developing innovative treatments for various diseases. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in addressing global health challenges.
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